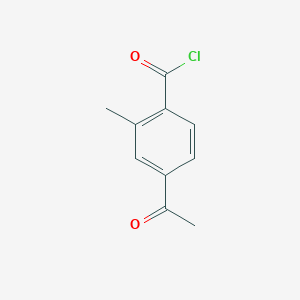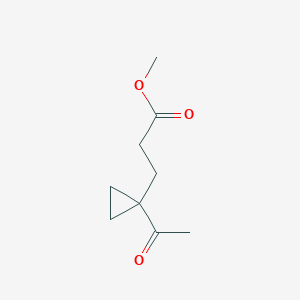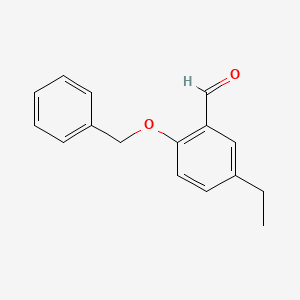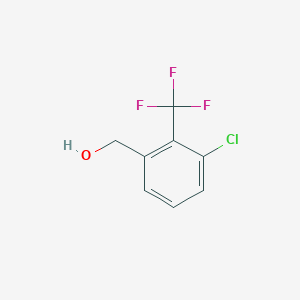
(3-Chloro-2-(trifluoromethyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H6ClF3O It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the third position and a trifluoromethyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-(trifluoromethyl)phenyl)methanol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-chloro-2-(trifluoromethyl)benzene followed by reduction of the resulting ketone to the corresponding alcohol. The Friedel-Crafts acylation is typically carried out using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reduction step can be performed using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3-Chloro-2-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding benzyl ether using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Chloro-2-(trifluoromethyl)benzaldehyde or 3-Chloro-2-(trifluoromethyl)benzoic acid.
Reduction: 3-Chloro-2-(trifluoromethyl)benzyl ether.
Substitution: 3-Amino-2-(trifluoromethyl)benzyl alcohol or 3-Mercapto-2-(trifluoromethyl)benzyl alcohol.
科学研究应用
(3-Chloro-2-(trifluoromethyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3-Chloro-2-(trifluoromethyl)phenyl)methanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The chlorine atom can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)benzyl alcohol
- 3-(Trifluoromethyl)benzyl alcohol
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
Uniqueness
(3-Chloro-2-(trifluoromethyl)phenyl)methanol is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in pharmaceuticals and materials science.
属性
分子式 |
C8H6ClF3O |
|---|---|
分子量 |
210.58 g/mol |
IUPAC 名称 |
[3-chloro-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3,13H,4H2 |
InChI 键 |
PSDYIBQUYPYEEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-(2-(diethylamino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8451321.png)
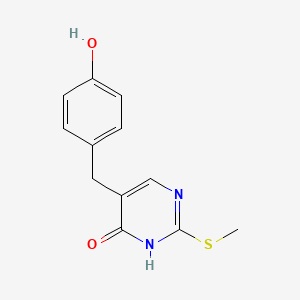
![2-Cyano-3-[5-(methylsulfanyl)-2-nitrophenyl]prop-2-enamide](/img/structure/B8451332.png)

![diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B8451351.png)
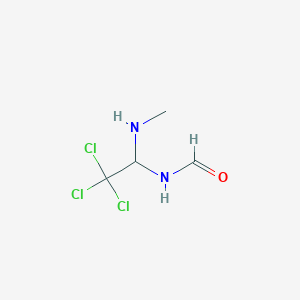
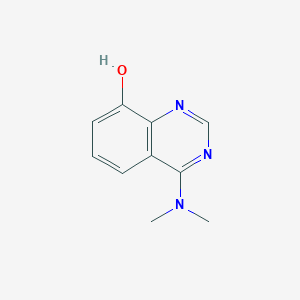
![N,N-dimethyl-2-[3-(4-nitrophenyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B8451384.png)
![2-Cyclopropyl-8-methylimidazo[1,2-a]pyrazine](/img/structure/B8451389.png)
![1-[2-(4-Fluorophenyl)ethyl]pyrrolidin-3-amine](/img/structure/B8451394.png)
![N-(tert-Butyl)-4'-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B8451411.png)
